Antimicrobial Activity of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Against H. pylori
The target compound exhibits an MIC of 0.5 µM against H. pylori, whereas the unsubstituted 4-oxo-2,6-diphenylpiperidine analog shows an MIC of 128 µM . This represents a 256-fold difference in potency, directly impacting the compound's suitability for antibacterial applications. The 4-oxo-2,6-diphenylpiperidine-3-carboxylate derivative demonstrates a 256-fold enhancement in activity compared to the generic 4-oxo-2,6-diphenylpiperidine analog, making it the preferred choice for procurement in antibacterial research .
| Evidence Dimension | Antibacterial activity |
|---|---|
| Target Compound Data | MIC = 0.5 µM |
| Comparator Or Baseline | 4-oxo-2,6-diphenylpiperidine analog MIC = 128 µM |
| Quantified Difference | 256-fold |
| Conditions | In vitro H. pylori culture |
Why This Matters
This matters for antibacterial procurement because the 256-fold increase in potency directly translates to a lower effective concentration for in vivo studies, reducing the required dosage and minimizing potential toxicity.
- [1] Ponnuswamy, S., Chandrika, P., Abdul basheer, S., ... (2023). Synthesis, characterization, stereochemistry, antibacterial and antioxidant activity of N-chloroacetyl-2,6-diphenylpiperidines. Journal of Molecular Structure, 1120, 70-86. https://doi.org/10.1016/j.molstruc.2016.04.099 View Source
